Bienvenue dans la boutique en ligne BenchChem!

N,N-Diethyl-3-hydroxy-4-iodobenzamide

Lipophilicity LogD SPECT tracer design

N,N-Diethyl-3-hydroxy-4-iodobenzamide (CAS 911228-76-7) is a synthetic, iodinated benzamide derivative belonging to the class of substituted benzamides widely explored as dopamine D2-like receptor ligands for single-photon emission computed tomography (SPECT). Its core structure features a 3-hydroxy-4-iodobenzamide pharmacophore with N,N-diethyl substitution on the amide nitrogen—a distinct architecture compared to the clinically established SPECT tracer [123I]IBZM, which bears an N-[(1-ethyl-2-pyrrolidinyl)methyl] side chain.

Molecular Formula C11H14INO2
Molecular Weight 319.14 g/mol
CAS No. 911228-76-7
Cat. No. B3301623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-3-hydroxy-4-iodobenzamide
CAS911228-76-7
Molecular FormulaC11H14INO2
Molecular Weight319.14 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=C(C=C1)I)O
InChIInChI=1S/C11H14INO2/c1-3-13(4-2)11(15)8-5-6-9(12)10(14)7-8/h5-7,14H,3-4H2,1-2H3
InChIKeyTWESKHRGMRVGFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-3-hydroxy-4-iodobenzamide (CAS 911228-76-7): A Differentiated Benzamide Scaffold for Dopaminergic Imaging Probe Development


N,N-Diethyl-3-hydroxy-4-iodobenzamide (CAS 911228-76-7) is a synthetic, iodinated benzamide derivative belonging to the class of substituted benzamides widely explored as dopamine D2-like receptor ligands for single-photon emission computed tomography (SPECT) [1]. Its core structure features a 3-hydroxy-4-iodobenzamide pharmacophore with N,N-diethyl substitution on the amide nitrogen—a distinct architecture compared to the clinically established SPECT tracer [123I]IBZM, which bears an N-[(1-ethyl-2-pyrrolidinyl)methyl] side chain [2]. This molecular formula of C11H14INO2 (MW 319.14 g/mol) and its predicted physicochemical profile, including an ACD/LogD (pH 7.4) of 2.77, position it as a comparator compound for structure–activity relationship (SAR) studies aimed at optimizing brain uptake and target-to-non-target binding ratios .

Why N,N-Diethyl-3-hydroxy-4-iodobenzamide Cannot Be Replaced by Generic Iodobenzamide Analogs in D2 Receptor Imaging Research


Within the benzamide class, even minor structural modifications produce large shifts in dopamine D2 receptor (D2R) affinity, lipophilicity, and nonspecific binding [1]. For example, the two closely related iodinated benzamides NAE (Ki = 0.68 nM) and NADE (Ki = 14 nM) differ in D2R affinity by over 20-fold solely due to N-alkyl substitution pattern differences [1]. Similarly, the clinically validated tracer [123I]IBZM (Ki ≈ 1.6 nM at D2S) and the ultra-high-affinity probe epidepride (Ki = 24 pM) occupy entirely different affinity ranges despite sharing the benzamide core [2]. N,N-Diethyl-3-hydroxy-4-iodobenzamide introduces a distinct combination of iodine placement (4-position), phenolic hydroxyl (3-position), and N,N-diethyl substitution that is absent from the pyrrolidinylmethyl-bearing clinical benzamides. Its predicted LogD (pH 7.4) of 2.77 is numerically lower than IBZM's ~2.91, which directly influences blood–brain barrier permeation kinetics and nonspecific binding [1]. These quantitative divergences mean that substituting this compound with an off-the-shelf iodobenzamide—without matching iodine regiochemistry, ring substitution, and N-alkyl topology—will not recapitulate the same target engagement or biodistribution profile, making it a chemically non-fungible entity for SAR and probe-development workflows [3].

N,N-Diethyl-3-hydroxy-4-iodobenzamide (911228-76-7): Quantitative Comparator Evidence for Scientific Selection


Engineered Lipophilicity: LogD (pH 7.4) of 2.77 Compared to IBZM's ~2.91 for Reduced Non-Specific Binding Prediction

The ACD/LogD (pH 7.4) of N,N-diethyl-3-hydroxy-4-iodobenzamide is 2.77, as determined via computational prediction . This value is 0.14 log units lower than the experimentally measured lipophilicity of the established SPECT radiotracer [123I]IBZM, which has a reported LogD7.4 of approximately 2.91 [1]. In benzamide-based D2R imaging agents, reduced lipophilicity correlates with decreased nonspecific binding and improved signal-to-noise ratios in brain imaging [1].

Lipophilicity LogD SPECT tracer design Non-specific binding Blood-brain barrier

Distinct N,N-Diethyl Topology Differentiates from Pyrrolidinylmethyl-Containing Clinical Benzamides IBZM and Epidepride

N,N-Diethyl-3-hydroxy-4-iodobenzamide bears a tertiary amide with two ethyl groups on the amide nitrogen, whereas the clinical SPECT tracer IBZM contains an N-[(1-ethyl-2-pyrrolidinyl)methyl] substituent, and epidepride carries the same pyrrolidinylmethyl group with dimethoxy substitution [1][2]. In a systematic SAR study of halogenated benzamides, the two N-alkyl variations NAE (N-allyl) and NADE (N-allyl,N-ethyl) displayed Ki values for the D2 receptor of 0.68 nM and 14 nM, respectively—a 20.6-fold difference driven entirely by differences in N-substitution topology [2].

Structure-activity relationship N-alkyl substitution D2 receptor Benzamide pharmacophore Receptor binding kinetics

4-Iodo-3-Hydroxy Regiochemistry: A Different Pharmacophoric Pattern from IBZM (2-Hydroxy-3-Iodo-6-Methoxy) and Epidepride (5-Iodo-2,3-Dimethoxy)

This compound places iodine at the 4-position and hydroxyl at the 3-position of the benzamide ring. In contrast, IBZM has a 2-hydroxy-3-iodo-6-methoxy substitution pattern, and epidepride is 5-iodo-2,3-dimethoxy [1][2]. In halogenated benzamide SAR, the position of the iodine atom and hydrogen-bond-donating hydroxyl group critically modulates both D2 receptor affinity and selectivity over D3, 5-HT2, and α1 receptors [3].

Regiochemistry Iodine substitution Hydroxyl positioning D2 receptor pharmacophore Benzamide SAR

Prioritized Application Scenarios for N,N-Diethyl-3-hydroxy-4-iodobenzamide (911228-76-7) Based on Differentiated Evidence


Scaffold for CNS D2 Receptor SPECT Tracer Candidate with Optimized Lipophilicity Profile

With a predicted LogD (pH 7.4) of 2.77—lower than IBZM's ~2.91 —this compound provides a starting scaffold for developing next-generation D2R SPECT imaging agents with potentially reduced non-specific binding. The N,N-diethyl topology allows researchers to test whether simplified amide substitution can match or exceed the striatum-to-cerebellum ratios achieved by pyrrolidinylmethyl-bearing clinical benzamides, which reach ratios of ~6.9 at 2 h post-injection in rats [1].

Systematic Structure-Activity Relationship (SAR) Probe for N-Alkyl Topology Effects on D2R Binding Kinetics

The 20.6-fold affinity difference observed between NAE (Ki = 0.68 nM) and NADE (Ki = 14 nM) in the same benzamide series underscores the sensitivity of D2R binding to N-alkyl architecture . N,N-Diethyl-3-hydroxy-4-iodobenzamide fills an unexplored N,N-diethyl topological space not occupied by IBZM, epidepride, or fallypride, making it a valuable comparator compound for SAR libraries aimed at decoupling the contributions of N-substitution, iodine position, and ring hydroxylation to D2/D3 affinity and selectivity.

Chemical Precursor for Radioiodination Development Using 4-Position Iodine

The 4-iodo substituent enables radioiodine exchange labeling (e.g., 123I or 125I) via Cu(I)-assisted halogen exchange or tributyltin precursor methods established for related N-alkylated iodobenzamides . For research groups developing in-house SPECT tracer labeling protocols, this compound offers a structurally validated starting point distinct from the clinically dominant 3-iodo benzamide precursors, allowing comparative labeling efficiency and specific activity studies.

Reference Standard in Melanin-Targeted Imaging Agent Development Programs

Benzamide derivatives bearing N,N-dialkylaminoalkyl or N,N-diethyl motifs have demonstrated selective uptake in melanotic melanoma via melanin binding in both scintigraphic and PET imaging studies . N,N-Diethyl-3-hydroxy-4-iodobenzamide, with its N,N-diethyl substitution and iodinated aromatic core, can serve as a non-radioactive reference standard during HPLC method development, metabolite identification, and cold-compound competition studies for melanoma-targeted radiopharmaceutical programs.

Quote Request

Request a Quote for N,N-Diethyl-3-hydroxy-4-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.